2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine
Description
Properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-14-4-5-15-10-3-2-8(12)6-9(10)13-11(15)7-14/h2-3,6H,4-5,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLZAFJIVSFWTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(=NC3=C2C=CC(=C3)N)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature.
Addition of Propargylamine: The next step involves the addition of propargylamine to the acetylenes obtained in the previous step, leading to the formation of N-propargylenaminones.
Intramolecular Cyclization: Finally, the intramolecular cyclization of the prepared propargylic derivatives is catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), resulting in the formation of the desired pyrazine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles such as halides or alkoxides can replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halides or alkoxides in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine involves the condensation of appropriate precursors followed by various chemical transformations. Notably, similar compounds have been synthesized through nucleophilic substitutions with various reagents, yielding derivatives with enhanced biological activities .
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against a range of Gram-positive and Gram-negative bacteria. For instance:
- Activity Spectrum : Studies have shown that synthesized compounds display varying degrees of activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 3.75 to 60 µg/disc .
- Mechanism of Action : The antimicrobial efficacy is often attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The structural features of the benzimidazole framework are believed to play a crucial role in enhancing membrane permeability and interaction with bacterial targets .
Anticancer Potential
The anticancer activity of this compound has been explored in several studies:
- Cell Line Studies : Compounds derived from this structure have shown promising results against various cancer cell lines. For example, certain derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating potent antiproliferative effects on human colorectal carcinoma cells (HCT116) .
- Mechanistic Insights : The anticancer mechanisms are believed to involve the induction of apoptosis and inhibition of cell cycle progression. Structure-activity relationship (SAR) studies suggest that substitutions on the benzimidazole ring can significantly enhance anticancer activity by modulating electronic properties that affect cellular uptake and target interaction .
Case Studies and Research Findings
A comprehensive analysis of recent studies highlights the therapeutic potential of this compound:
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit malate dehydrogenase (MDH) enzymes, which play a crucial role in cellular metabolism . By inhibiting these enzymes, the compound can disrupt metabolic pathways, leading to potential therapeutic effects in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole: Lacks the methyl group at the 2-position.
2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-6-amine: Differs in the position of the amine group.
1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazol-8-amine: Lacks the methyl group at the 2-position.
Uniqueness
2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 2-position and the amine group at the 8-position can significantly impact its interaction with molecular targets and its overall stability.
Biological Activity
2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, and anticancer properties based on various studies.
Chemical Structure and Properties
The compound is characterized by its unique tetrahydropyrazino and benzimidazole moieties. Its chemical formula is , and it possesses a molecular weight of approximately 188.23 g/mol. The structural features contribute to its biological activities, particularly its interaction with biological targets.
Antibacterial Activity
Research has demonstrated that derivatives of this compound exhibit potent antibacterial properties against various strains of bacteria.
| Compound | MIC (µg/disc) | Bacterial Strain |
|---|---|---|
| 4d | 3.75 | Staphylococcus aureus |
| 4e | 15 | Salmonella typhi |
| 4f | 60 | Escherichia coli |
In a study published in PubMed, compounds derived from this structure showed mild to moderate activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) ranged from 3.75 to 60 µg/disc for the most active derivatives .
Antifungal Activity
The antifungal potential of this compound has also been investigated. A series of substituted derivatives were synthesized and tested against several pathogenic fungi:
| Compound | Activity Level | Fungal Strain |
|---|---|---|
| 6a | Moderate | Aspergillus fumigatus |
| 6b | Mild | Candida albicans |
| 6c | Moderate | Aspergillus niger |
The results indicated that while most compounds showed mild to moderate antifungal activity, some derivatives exhibited significant efficacy against specific strains such as Aspergillus species .
Anticancer Activity
The anticancer properties of this compound have been explored in various studies focusing on different cancer cell lines.
Case Study: In Vitro Studies
In vitro studies evaluated the cytotoxic effects against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The results are summarized below:
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| A549 | 17.2 | 2-Methyl derivative |
| MCF-7 | 50 | Substituted variant |
| HT-29 | 25 | Unsubstituted variant |
The compound showed significant antiproliferative activity in the A549 cell line with an IC50 value of 17.2 µM, indicating strong potential for further development as an anticancer agent .
The biological activity of this compound is believed to be mediated through its ability to inhibit key enzymes involved in cellular processes. For instance, some derivatives have been shown to inhibit topoisomerases and induce apoptosis in cancer cells, which contributes to their anticancer effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine, and what are their comparative advantages?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of 2-(3-methyl-1H-indol-1-yl)ethylamine with benzotriazole derivatives under Lewis acid catalysis (e.g., AlCl₃), achieving yields >90% . Alternative routes involve metal-complexation strategies for hypoxia-selective antitumor prodrugs, where Co(II) complexes with distorted tetrahedral geometries are formed via refluxing methanolic solutions of the ligand and metal salts . Key advantages include scalability (via continuous flow reactors) and tunable lipophilicity through substituent modifications .
Q. How can the molecular structure and coordination chemistry of this compound be characterized?
- Methodological Answer : X-ray crystallography reveals a distorted tetrahedral geometry in Co(II) complexes, with Co–N bond lengths of 2.026 Å and Co–Cl distances of 2.2423 Å . Intermolecular C–H⋯Cl hydrogen bonding forms helical chains along the crystallographic c-axis, critical for stabilizing the 3D network . For free ligands, NMR and FT-IR confirm protonation states and hydrogen-bonding motifs, while DFT calculations validate electronic properties .
Q. What analytical techniques are recommended for purity assessment and structural validation?
- Methodological Answer :
- Elemental Analysis : Verify C, H, N content (e.g., calculated C 47.94%, H 4.69%, N 13.98% for Co(II) complexes) .
- Chromatography : TLC monitoring (hexane/EtOAc 3:1) ensures reaction completion .
- Spectroscopy : ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons) and HR-MS confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can structural modifications enhance σ1 receptor affinity while minimizing σ2 receptor cross-reactivity?
- Methodological Answer : Introducing polar substituents (e.g., methylated amines) in the R₁ position improves σ1 selectivity by reducing lipophilicity, which correlates with promiscuity. Compounds like 2a-d achieve σ1/σ2 selectivity ratios >10:1 via steric hindrance at the σ2 binding pocket . Computational docking (AutoDock Vina) identifies key interactions with σ1 Tyr¹³⁰ and Glu¹⁷² residues, guiding rational design .
Q. What experimental strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer : Discrepancies in cAMP functional assays vs. radioligand binding (e.g., [³H]CCPA) may arise from allosteric modulation kinetics. Use kinetic binding assays (e.g., dissociation rate analysis) to distinguish orthosteric vs. allosteric effects. For example, 1,2,3,4-tetrahydropyrazino[1,2-a]indoles show time-dependent potentiation of agonist binding, confirming allosteric enhancement . Cross-validate with in vivo antinociceptive models (e.g., mouse formalin test) to reconcile in vitro/in vivo disparities .
Q. How do metal complexes of this compound achieve hypoxia-selective antitumor activity?
- Methodological Answer : Co(II) complexes act as prodrugs, releasing the alkylating ligand under hypoxic conditions via redox activation. Electrochemical studies (cyclic voltammetry) confirm a reduction potential of −0.45 V vs. Ag/AgCl, aligning with tumor hypoxia thresholds. In vitro cytotoxicity assays (HeLa cells) show 5-fold selectivity for hypoxic vs. normoxic conditions .
Q. What computational tools predict the compound’s pharmacokinetic properties and off-target risks?
- Methodological Answer :
- ADMET Prediction : SwissADME estimates moderate blood-brain barrier penetration (log Po/w = 2.1) and CYP3A4 inhibition risk.
- Off-Target Profiling : SEA (Similarity Ensemble Approach) identifies potential off-targets (e.g., adenosine A₂A receptor) due to structural homology with triazolopyrazines . Validate with radioligand displacement assays (Kᵢ > 1 µM for A₂A confirms selectivity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
